molecular formula C24H26N4O5S B2802510 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705510-65-1

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

Cat. No.: B2802510
CAS No.: 1705510-65-1
M. Wt: 482.56
InChI Key: LYXSDAIYGXJCCM-UHFFFAOYSA-N
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Description

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a morpholine sulfonyl benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the morpholine sulfonyl benzoyl group through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its structural features suggest it could interact with biological targets, making it a candidate for pharmaceutical research.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and piperidine-containing molecules. Examples might include:

  • 2-(4-morpholinyl)quinoxaline
  • 1-(4-sulfonylbenzoyl)piperidine
  • Quinoxaline-2-carboxylate derivatives

Uniqueness

What sets 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXSDAIYGXJCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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